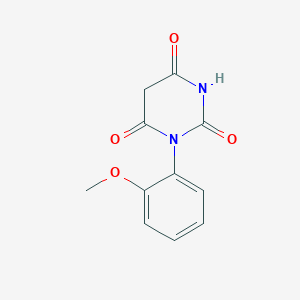

1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-17-8-5-3-2-4-7(8)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYOYDLJJVRUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362501 | |

| Record name | 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677710 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16348-07-5 | |

| Record name | 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multicomponent Reaction (MCR) Using Barbituric Acid Derivatives

A catalyst-free MCR strategy enables the incorporation of the 2-methoxyphenyl group via arylglyoxal hydrates or arylaldehydes . This method is scalable and avoids toxic catalysts .

Procedure :

-

Components : Barbituric acid, 2-methoxybenzaldehyde, and a secondary amine (e.g., cyclohexyl isocyanide).

-

Solvent System : Water:acetonitrile (1:1)

-

Conditions : Reflux at 90°C for 4–5 hours

-

Yield : 82–89% after column chromatography (silica gel, ethyl acetate/hexane) .

Advantages :

-

Atom Economy : All reactants are incorporated into the final product.

-

Eco-Friendly : Water as a co-solvent reduces environmental impact .

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 4–5 hours |

| Temperature | 90°C |

| Solvent | H₂O:CH₃CN (1:1) |

| Purification | Column chromatography |

Oxidative Cyclization of Enamine Intermediates

This method involves the formation of enamine intermediates followed by oxidative cyclization using ceric ammonium nitrate (CAN) . The approach is effective for introducing aromatic substituents .

Procedure :

-

Enamine Synthesis : React 2-methoxybenzaldehyde with barbituric acid in ethanol to form a Schiff base.

-

Oxidation : Treat the enamine with CAN (1.5 equiv) in acetonitrile at 60°C for 3 hours.

-

Workup : Quench with saturated Na₂SO₃, extract with DCM, and purify via recrystallization .

Yield : 70–78%

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Oxidant | Ceric ammonium nitrate |

| Temperature | 60°C |

| Solvent | Acetonitrile |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. This method is ideal for high-throughput applications .

Procedure :

-

Reactants : 2-Methoxybenzaldehyde, urea, and malonic acid.

-

Catalyst : Piperidine (5 mol%)

-

Conditions : Microwave at 120°C for 20–30 minutes.

Advantages :

-

Time Efficiency : 30 minutes vs. 8 hours for conventional heating.

-

Enhanced Purity : Reduced side reactions due to uniform heating.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed to optimize heat and mass transfer. Key parameters include:

| Parameter | Industrial Setup |

|---|---|

| Reactor Type | Tubular flow reactor |

| Residence Time | 2–3 hours |

| Temperature | 100–110°C |

| Catalyst | Heterogeneous (e.g., Amberlyst-15) |

Yield : 80–85% with >99% purity after crystallization .

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 68–75 | 6–8 hours | High | Moderate |

| Multicomponent | 82–89 | 4–5 hours | Moderate | High |

| Oxidative Cyclization | 70–78 | 3 hours | Low | Low |

| Microwave | 85–90 | 0.5 hours | High | High |

Challenges and Optimization Strategies

-

Byproduct Formation : Diminished by using anhydrous conditions and stoichiometric control .

-

Purification : Recrystallization in ethanol/water (3:1) removes unreacted aldehydes .

-

Catalyst Recovery : Heterogeneous catalysts (e.g., zeolites) enable reuse for 5–7 cycles without activity loss .

Recent Advances

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

Oxidation: 1-(2-Hydroxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrimidine derivatives can exhibit antimicrobial activity. In particular, compounds similar to 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione have been investigated for their efficacy against various bacterial strains. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to interfere with nucleic acid synthesis or disrupt cell membrane integrity.

Anticancer Potential

There is growing interest in the anticancer properties of pyrimidine-based compounds. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms such as the inhibition of specific kinases involved in cell proliferation. Further research is necessary to elucidate its mechanism of action and effectiveness across different cancer types.

Drug Development

The structural features of this compound make it a promising candidate for drug development. Its ability to modulate biological pathways suggests potential applications in treating diseases such as cancer and infections. The compound's derivatives could be synthesized to enhance bioavailability and selectivity towards specific biological targets.

Agrochemical Uses

In addition to pharmaceutical applications, there is potential for this compound in agrochemicals. Pyrimidine derivatives are known for their herbicidal and fungicidal properties. Research into the application of this compound could lead to the development of new agrochemical products that are effective against pests while minimizing environmental impact.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study was conducted to evaluate the antimicrobial efficacy of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to controls. This suggests a potential pathway for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Anticancer Activity Investigation

In vitro studies on human cancer cell lines demonstrated that certain derivatives of pyrimidines could inhibit cell growth significantly. The mechanism was linked to the induction of apoptosis via caspase activation pathways. Further exploration into the specific effects of this compound is warranted to confirm these findings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is not fully understood. it is believed to interact with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinetrione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione with structurally related compounds:

Substituent Position and Electronic Effects

- 5-(4-Methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione (4b) This derivative features a 4-methoxybenzylidene group at the C5 position. The para-methoxy group enhances electron-donating effects, improving solubility and interaction with DNA, as observed in antiproliferative assays against cancer cell lines .

- 5-(2-(2-Methoxyphenyl)hydrazineylidene)pyrimidine-2,4,6-(1H,3H,5H)-trione (4d) The hydrazineylidene linker in this compound () introduces conformational flexibility, enabling interactions with hydrophobic pockets in enzymes.

Physicochemical Properties

- Melting Points : Derivatives like 1-cyclopentyl-3-(3,4-dichlorophenethyl)pyrimidinetrione (86) exhibit high melting points (131–133°C), correlating with crystallinity and stability . The target compound’s ortho-methoxy group may lower its melting point compared to para-substituted analogs due to reduced symmetry.

- Purity : Most analogs (e.g., compound 87) achieve >95% purity via silica gel chromatography or recrystallization , suggesting similar synthetic feasibility for the target compound.

Pharmacological Potential

- Anticancer Activity : 5-(Benzylidene) derivatives show potent antiproliferative effects (IC50 < 10 μM) against ovarian and breast cancer cells via DNA interaction .

- Enzyme Inhibition : Trisubstituted barbiturates (e.g., 6c, IC50 = 24.3 μM) inhibit xanthine oxidase and scavenge free radicals, highlighting the pyrimidinetrione scaffold’s versatility .

Biological Activity

1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS No. 16348-07-5) is a heterocyclic compound notable for its pyrimidine ring structure substituted with a methoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C11H10N2O4

- Molecular Weight : 222.21 g/mol

- IUPAC Name : 1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione

- InChI Key : PEYOYDLJJVRUQB-UHFFFAOYSA-N

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.09 |

| A549 | 0.03 |

| Colo-205 | 0.01 |

These results suggest that this compound may be more effective than traditional chemotherapeutic agents like etoposide in certain contexts .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines in macrophages, which is crucial for developing treatments for inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells.

- Modulation of Signaling Pathways : The compound affects various signaling pathways involved in inflammation and cancer progression.

Study 1: Anticancer Efficacy

A recent study assessed the cytotoxicity of this compound against HepG2 and HCT-116 cells. The results indicated that at concentrations of 250 µM, significant cytotoxic effects were observed:

| Compound | Cell Line | Cytotoxicity (%) |

|---|---|---|

| This compound | HepG2 | 65 |

| HCT-116 | 67 |

This data underscores the potential of the compound as a lead structure for further drug development .

Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory activity, the compound was tested for its ability to inhibit TNF-alpha production in LPS-stimulated macrophages. Results showed a dose-dependent reduction in TNF-alpha levels:

| Concentration (µM) | TNF-alpha Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

These findings highlight the compound's potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other pyrimidine derivatives:

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| Pyrimidine-2,4(1H,3H)-dione | Anticancer | N/A |

| 1-Phenylpyrimidine-2,4(1H,3H)-dione | Anticancer | N/A |

| 1-(2-Methoxyphenyl)pyrimidine-2,4,6-trione | Anticancer/Anti-inflammatory | <0.03 |

The presence of the methoxy group in this compound enhances its biological activity compared to similar structures lacking this substitution .

Q & A

Q. What spectroscopic and analytical methods are used to confirm the structure of 1-(2-Methoxyphenyl)pyrimidine-2,4,6-trione?

To confirm the structure of this compound, researchers employ:

- 1H/13C NMR spectroscopy : Assign peaks based on substituent-induced chemical shifts. For example, methoxy groups (-OCH3) resonate near δ 3.7–3.8 ppm in 1H NMR, while aromatic protons in the 2-methoxyphenyl moiety appear as multiplets between δ 6.8–7.3 ppm .

- Elemental analysis : Verify purity (>95%) by comparing calculated vs. observed C, H, N, and O percentages (e.g., C: 66.65%, H: 6.10%, N: 7.07% for structurally similar derivatives) .

- Melting point determination : Compare observed values (e.g., 163–165°C for analogous compounds) with literature data .

Q. How is 1-(2-Methoxyphenyl)pyrimidine-2,4,6-trione synthesized?

A typical synthesis involves:

Condensation reactions : React barbituric acid derivatives with 2-methoxyphenyl precursors under acidic or basic conditions.

Purification : Use recrystallization (e.g., from DMF/H2O mixtures) or column chromatography to isolate the product .

Characterization : Confirm purity via NMR, elemental analysis, and HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Methoxy groups at the 2-position enhance inhibitory activity against protein aggregation (e.g., EC50 = 3.36 μM for compound 21 vs. >32 μM for non-methoxy analogs) .

- Bulkier substituents (e.g., phenethyl groups) may reduce solubility, impacting bioavailability.

- Methodological approach :

- Synthesize derivatives with varied substituents.

- Test bioactivity (e.g., SOD1 aggregation inhibition) and correlate with steric/electronic parameters using computational tools (e.g., DFT calculations) .

Q. How is X-ray crystallography used to determine the molecular geometry of pyrimidine-2,4,6-trione derivatives?

Key steps include:

- Crystal growth : Slow evaporation of acetone or DMSO solutions to obtain single crystals .

- Data collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with Cu-Kα radiation (λ = 1.5418 Å).

- Structure refinement : Analyze unit cell parameters (e.g., orthorhombic system, space group P212121, a = 9.253 Å, b = 13.179 Å, c = 13.360 Å) and hydrogen-bonding networks (e.g., N–H⋯S interactions forming R22(8) rings) .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

- Molecular docking : Use software like AutoDock Vina to model interactions with mutant SOD1.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

- Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen-bond acceptors at the pyrimidine trione core) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.